molecular formula C10H19Cl2N3O B2356205 {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride CAS No. 1808436-98-7

{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride

Cat. No.: B2356205
CAS No.: 1808436-98-7
M. Wt: 268.18
InChI Key: YOOUQKLIPMMKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride is a chemical compound with the molecular formula C10H17N3O.2ClH. It is known for its unique structure, which includes a cyclobutyl ring and a pyrazole moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Cyclobutyl ring formation: The cyclobutyl ring can be introduced through a cyclization reaction involving a suitable precursor.

    Introduction of the amino group: This step involves the reaction of the pyrazole derivative with an amine under appropriate conditions.

    Methanol addition: The final step involves the addition of methanol to the cyclobutyl ring, followed by the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with anticancer properties.

    Zwitterions: Molecules with both positive and negative charges, similar in their ability to interact with biological targets.

Uniqueness

{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride is unique due to its specific structural features, such as the combination of a cyclobutyl ring and a pyrazole moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

[1-[amino-(1-methylpyrazol-4-yl)methyl]cyclobutyl]methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-13-6-8(5-12-13)9(11)10(7-14)3-2-4-10;;/h5-6,9,14H,2-4,7,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOUQKLIPMMKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C2(CCC2)CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.